2-Bromo-3-isocyanatothiophene
Description
2-Bromo-3-isocyanatothiophene is a heterocyclic compound with the molecular formula C5H2BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Properties
IUPAC Name |
2-bromo-3-isocyanatothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNOS/c6-5-4(7-3-8)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLBKFFMFXAOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N=C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640282 | |
| Record name | 2-Bromo-3-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-93-0 | |
| Record name | 2-Bromo-3-isocyanatothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910036-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromothiophene with phosgene to form the isocyanate derivative .
Industrial Production Methods: Industrial production of 2-Bromo-3-isocyanatothiophene may involve large-scale bromination and isocyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-isocyanatothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Substituted Thiophenes: Formed through nucleophilic substitution.
Urethanes and Ureas: Formed through addition reactions with the isocyanate group.
Scientific Research Applications
2-Bromo-3-isocyanatothiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-isocyanatothiophene involves its reactivity with nucleophiles and electrophiles. The bromine atom and isocyanate group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with biological molecules, potentially disrupting their normal function and leading to biological effects .
Comparison with Similar Compounds
2-Bromo-3-methoxythiophene: Similar in structure but contains a methoxy group instead of an isocyanate group.
2-Bromo-3-chlorothiophene: Contains a chlorine atom instead of an isocyanate group.
Biological Activity
2-Bromo-3-isocyanatothiophene is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHBrNOS
- Molecular Weight : 202.04 g/mol
- CAS Number : 910036-93-0
- Structure : The compound features a thiophene ring substituted with a bromine atom and an isocyanate group, contributing to its reactivity and biological interactions.
2-Bromo-3-isocyanatothiophene has been investigated for its interactions with various biological targets. The isocyanate group is known to react with nucleophilic sites in proteins, potentially leading to modifications that alter protein function. This reactivity can influence several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
- Signal Transduction : Alterations in protein function can affect signaling pathways, impacting cellular responses.
Case Studies
-
Antimicrobial Activity : A study evaluated the antimicrobial properties of 2-Bromo-3-isocyanatothiophene against various bacterial strains. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Bacillus subtilis 16 µg/mL -
Cytotoxicity Assays : In vitro cytotoxicity tests were performed on human cancer cell lines. The compound exhibited dose-dependent cytotoxic effects.
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 A549 (lung cancer) 25
Pharmacokinetics
The pharmacokinetic profile of 2-Bromo-3-isocyanatothiophene suggests moderate bioavailability due to its molecular weight and lipophilicity. Studies indicate that the compound undergoes metabolic transformations that could influence its therapeutic potential.
Environmental Stability
The stability of 2-Bromo-3-isocyanatothiophene under various environmental conditions was assessed. It was found to be stable at room temperature but sensitive to moisture due to the isocyanate group, which can hydrolyze to form carbamic acid derivatives.
Medicinal Chemistry
Due to its biological activity, 2-Bromo-3-isocyanatothiophene is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its ability to modify protein functions opens avenues for targeted therapies in diseases where protein dysregulation is a factor.
Synthetic Chemistry
The compound serves as a valuable intermediate in organic synthesis, particularly in creating thiophene-based derivatives with enhanced biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
